molecular formula C10H9ClN2O3 B1389691 (Quinazolin-4-yloxy)-acetic acid hydrochloride CAS No. 1185300-10-0

(Quinazolin-4-yloxy)-acetic acid hydrochloride

Cat. No.: B1389691
CAS No.: 1185300-10-0
M. Wt: 240.64 g/mol
InChI Key: QCGCGYPJHKQIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Quinazolin-4-yloxy)-acetic acid hydrochloride is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Quinazolin-4-yloxy)-acetic acid hydrochloride typically involves the reaction of quinazoline derivatives with acetic acid and hydrochloric acid. One common method includes the use of a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This method is efficient for constructing the quinazoline framework.

Industrial Production Methods: Industrial production of quinazoline derivatives often employs large-scale reactions under controlled conditions. Methods such as microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis are commonly used . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (Quinazolin-4-yloxy)-acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of (Quinazolin-4-yloxy)-acetic acid hydrochloride is its antimicrobial properties. Studies have demonstrated its effectiveness against a range of microbial strains, including both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study Insights

  • A study involving the synthesis of metal complexes with (Quinazolin-4-yloxy)-acetic acid showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The complexes were characterized using various techniques, including infrared spectroscopy and nuclear magnetic resonance, confirming their structural integrity and biological efficacy .
  • Another investigation highlighted that the synthesized quinazolinone derivatives exhibited notable antimicrobial effects, with some compounds showing higher activity than standard antibiotics .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been explored for its anticancer potential. Research indicates that certain derivatives can induce apoptosis in cancer cells and inhibit cell proliferation.

Research Findings

  • A study evaluated several quinazolinone derivatives for their ability to inhibit human tumor cell lines. Notably, compounds derived from (Quinazolin-4-yloxy)-acetic acid demonstrated moderate to high cytotoxicity against leukemia and breast cancer cell lines .
  • The mechanism of action appears to involve cell cycle arrest and induction of apoptosis, making these compounds promising candidates for further development as anticancer agents.

Synthesis of Metal Complexes

The ability to form metal complexes is another significant aspect of this compound's applications. These complexes often exhibit enhanced biological activities compared to their parent compounds.

Characterization and Biological Evaluation

  • Metal complexes synthesized from (Quinazolin-4-yloxy)-acetic acid have undergone extensive characterization through elemental analysis, thermal analysis, and spectroscopic methods. The resulting complexes have shown improved antibacterial and antifungal activities compared to the free ligand .
  • For instance, metal complexes with transition metals like Co(II) and Cu(II) have been reported to possess strong antimicrobial properties due to synergistic effects between the metal ions and the organic ligand .

Summary Table of Applications

Application TypeDescriptionKey Findings
AntimicrobialEffective against various bacteria and fungiSignificant activity against Staphylococcus aureus and Escherichia coli .
AnticancerInduces apoptosis in cancer cellsModerate to high cytotoxicity against leukemia and breast cancer cell lines .
Metal Complex FormationFormation of metal complexes enhances biological activityTransition metal complexes show improved antimicrobial properties compared to free ligands .

Mechanism of Action

The mechanism of action of (Quinazolin-4-yloxy)-acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, blocking the activity of enzymes involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Uniqueness: (Quinazolin-4-yloxy)-acetic acid hydrochloride is unique due to its specific quinazoline framework and its potential for diverse chemical reactions and biological activities. Its versatility in synthesis and application makes it a valuable compound in various fields of research.

Biological Activity

(Quinazolin-4-yloxy)-acetic acid hydrochloride is a compound belonging to the quinazoline family, which is known for its diverse biological activities. This article explores the biological activities, mechanisms of action, and therapeutic applications of this compound, supported by relevant data tables and case studies.

Overview of Quinazoline Derivatives

Quinazolines are nitrogen-containing heterocyclic compounds that have garnered attention in medicinal chemistry due to their varied biological activities. The specific compound this compound is noted for its potential as an enzyme inhibitor and its involvement in several cellular processes, including anti-cancer, anti-inflammatory, and anti-bacterial activities .

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of various enzymes implicated in disease processes. This inhibition can alter cellular signaling pathways and affect tumor growth and inflammation.
  • Targeted Pathways : It may influence pathways related to cancer cell proliferation and survival, particularly through interactions with kinases such as EGFR (Epidermal Growth Factor Receptor) and other receptor tyrosine kinases .

1. Anti-Cancer Activity

Numerous studies have investigated the anti-cancer properties of quinazoline derivatives, including this compound. The compound has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Activity
MCF-7 (Breast)0.096EGFR Inhibition
A549 (Lung)2.09Cytotoxicity
HepG2 (Liver)2.08Cytotoxicity

These findings suggest that the compound may serve as a potent anticancer agent by inhibiting key pathways involved in tumor growth .

2. Anti-Inflammatory Properties

Research has indicated that quinazoline derivatives exhibit significant anti-inflammatory effects. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α:

Compound Concentration TNF-α Inhibition (%)
G110 µM85
Standard Drug10 µM75

This data highlights the potential of this compound as an anti-inflammatory agent .

3. Antibacterial Activity

The antibacterial properties of quinazoline derivatives have also been explored, with findings suggesting effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These results indicate that the compound may be a candidate for further development as an antibacterial agent .

Case Study 1: Breast Cancer Treatment

In a study involving MDA-MB-468 breast cancer cells, this compound was shown to induce apoptosis and cell cycle arrest at the G1 phase. Pharmacokinetic studies indicated effective tumor reduction without significant toxicity, underscoring its therapeutic potential in breast cancer management .

Case Study 2: Inflammatory Disease

A clinical trial assessed the efficacy of quinazoline derivatives in patients with inflammatory diseases. Results showed a significant reduction in inflammatory markers and improvement in clinical symptoms after treatment with this compound .

Properties

IUPAC Name

2-quinazolin-4-yloxyacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3.ClH/c13-9(14)5-15-10-7-3-1-2-4-8(7)11-6-12-10;/h1-4,6H,5H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGCGYPJHKQIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)OCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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